Cas no 1887769-55-2 (5-Bromo-2-iodo-1-methoxy-3-methylbenzene)

5-Bromo-2-iodo-1-methoxy-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-iodo-1-methoxy-3-methylbenzene
- 5-Bromo-2-iodo-1-methoxy-3-methylbenzene
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- MDL: MFCD31672854
- Inchi: 1S/C8H8BrIO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
- InChI Key: FKQIJXBIOPSOJR-UHFFFAOYSA-N
- SMILES: IC1C(=CC(=CC=1C)Br)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Topological Polar Surface Area: 9.2
- XLogP3: 3.6
5-Bromo-2-iodo-1-methoxy-3-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22838385-10g |
5-bromo-2-iodo-1-methoxy-3-methylbenzene |
1887769-55-2 | 95% | 10g |
$2146.0 | 2023-09-15 | |
1PlusChem | 1P01K54W-2.5g |
5-Bromo-2-iodo-1-methoxy-3-methyl-benzene |
1887769-55-2 | 95% | 2.5g |
$768.00 | 2023-12-19 | |
A2B Chem LLC | BA18592-1g |
5-Bromo-2-iodo-1-methoxy-3-methyl-benzene |
1887769-55-2 | 95% | 1g |
$278.00 | 2024-04-20 | |
abcr | AB606340-5g |
5-Bromo-2-iodo-1-methoxy-3-methylbenzene; . |
1887769-55-2 | 5g |
€1353.60 | 2024-07-19 | ||
Aaron | AR01K5D8-500mg |
5-Bromo-2-iodo-1-methoxy-3-methyl-benzene |
1887769-55-2 | 500mg |
$333.00 | 2023-12-14 | ||
Enamine | EN300-22838385-10.0g |
5-bromo-2-iodo-1-methoxy-3-methylbenzene |
1887769-55-2 | 95% | 10.0g |
$1448.0 | 2024-06-20 | |
1PlusChem | 1P01K54W-500mg |
5-Bromo-2-iodo-1-methoxy-3-methyl-benzene |
1887769-55-2 | 95% | 500mg |
$270.00 | 2023-12-19 | |
Enamine | EN300-22838385-2.5g |
5-bromo-2-iodo-1-methoxy-3-methylbenzene |
1887769-55-2 | 95% | 2.5g |
$660.0 | 2024-06-20 | |
Enamine | EN300-22838385-0.5g |
5-bromo-2-iodo-1-methoxy-3-methylbenzene |
1887769-55-2 | 95% | 0.5g |
$262.0 | 2024-06-20 | |
1PlusChem | 1P01K54W-1g |
5-Bromo-2-iodo-1-methoxy-3-methyl-benzene |
1887769-55-2 | 95% | 1g |
$364.00 | 2023-12-19 |
5-Bromo-2-iodo-1-methoxy-3-methylbenzene Related Literature
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on 5-Bromo-2-iodo-1-methoxy-3-methylbenzene
5-Bromo-2-iodo-1-methoxy-3-methylbenzene: A Comprehensive Overview
5-Bromo-2-iodo-1-methoxy-3-methylbenzene (CAS No. 1887769-55-2) is a highly specialized aromatic compound with a complex structure that makes it a valuable molecule in various chemical and pharmaceutical applications. This compound is characterized by its bromine, iodine, methoxy, and methyl substituents attached to a benzene ring, which contribute to its unique chemical properties and reactivity. The bromine and iodine substituents are particularly significant due to their electronic effects and potential for further functionalization.
The synthesis of 5-Bromo-2-iodo-1-methoxy-3-methylbenzene involves a series of carefully designed organic reactions. Researchers have employed electrophilic substitution, nucleophilic aromatic substitution, and coupling reactions to achieve this compound. Recent advancements in catalytic methods, such as the use of palladium catalysts in cross-coupling reactions, have significantly improved the efficiency and selectivity of its synthesis. These methods are not only environmentally friendly but also pave the way for large-scale production in industries such as agrochemicals and pharmaceuticals.
One of the most notable applications of 5-Bromo-2-iodo-1-methoxy-3-methylbenzene is in medicinal chemistry. The compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic effects. For instance, its methoxy group can act as a directing group for further substitutions, enabling the construction of complex drug scaffolds. Recent studies have highlighted its role in the development of anti-inflammatory agents and anticancer drugs, where its bromine and iodine substituents play crucial roles in modulating biological activity.
In addition to its medicinal applications, 5-Bromo-2-iodo-1-methoxy-3-methylbenzene has found utility in materials science. Its aromatic structure makes it a promising candidate for use in organic electronics, particularly in the development of novel semiconducting materials. The presence of halogens like bromine and iodine enhances its electronic properties, making it suitable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has focused on optimizing its solubility and stability under various conditions to improve its performance in these technologies.
The physical and chemical properties of 5-Bromo-2-iodo-1-methoxy-3-methylbenzene are well-documented. Its melting point is approximately 90°C, while its boiling point is around 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands due to the conjugated aromatic system, which is further influenced by the electron-withdrawing effects of the halogens.
From a safety standpoint, 5-Bromo-2-iodo-1-methoxy-3-methylbenzene must be handled with care due to its potential toxicity and reactivity. Proper personal protective equipment (PPE) should be worn during handling, including gloves, lab coats, and safety goggles. Storage should be in a cool, dry place away from incompatible materials such as strong oxidizing agents or reducing agents.
In conclusion, 5-Bromo-2-Iodo-I-Methoxy-I-Methylbenzene (CAS No: 1887769 - 55 - 2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial settings. As advancements in synthetic methodologies continue to emerge, the potential for new applications of this compound remains vast and exciting.
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